n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine is an organic compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol . This compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a methoxyethyl substituent and a propan-2-amine group attached to it. It is primarily used in research and industrial applications.
Vorbereitungsmethoden
The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of 3,4-dihydropyran using Raney nickel as a catalyst.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction where an appropriate methoxyethyl halide reacts with the tetrahydropyran ring.
Attachment of the Propan-2-amine Group: The final step involves the reductive amination of the intermediate product with propan-2-amine under suitable conditions, such as using a reducing agent like sodium cyanoborohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)propan-2-amine include:
Tetrahydropyran: A simpler compound with a six-membered ring containing five carbon atoms and one oxygen atom.
Methoxyethylamine: A compound with a methoxyethyl group attached to an amine group.
Propan-2-amine:
The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H25NO2 |
---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C12H25NO2/c1-11(2)13-10-12(4-7-14-3)5-8-15-9-6-12/h11,13H,4-10H2,1-3H3 |
InChI-Schlüssel |
SGNFAUIKWNRMJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1(CCOCC1)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.